molecular formula C19H20ClNO4S B12141945 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide

Cat. No.: B12141945
M. Wt: 393.9 g/mol
InChI Key: MYCHUPXARJBIMB-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide is a benzamide derivative featuring three distinct structural motifs:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that enhances polarity and may influence metabolic stability.

The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) is a common pharmacophore in drugs targeting inflammatory pathways or kinases.

Properties

Molecular Formula

C19H20ClNO4S

Molecular Weight

393.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C19H20ClNO4S/c1-25-18-8-4-15(5-9-18)19(22)21(17-10-11-26(23,24)13-17)12-14-2-6-16(20)7-3-14/h2-9,17H,10-13H2,1H3

InChI Key

MYCHUPXARJBIMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Benzyl Group) Substituents (Benzamide Core) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide 4-Chlorobenzyl 4-Methoxy Likely C19H19ClN2O5S ~422 (estimated) Balanced hydrophobicity; electron-donating methoxy enhances polarity.
: 4-chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide 4-Diethylaminobenzyl 4-Chloro C23H28ClN2O3S 456.99 Diethylamino group increases basicity and aqueous solubility at acidic pH.
: N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide 4-Isopropylbenzyl 4-Hexyloxy C28H37NO4S 483.67 Hexyloxy chain enhances lipophilicity; isopropyl adds steric bulk.
: N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 4-Chlorobenzyl 2-(2-Methoxyphenoxy)acetamide C20H22ClNO5S 423.91 Acetamide linker introduces conformational flexibility.
: N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide 3-Bromobenzyl 3-Chloro, 4-Methoxy C19H19BrClNO4S 472.80 Bromine and chlorine introduce halogen-bonding potential; steric hindrance.

Structural and Functional Analysis

Substituent Effects on Polarity: The 4-methoxy group in the target compound (vs. Hexyloxy () and diethylamino () substituents exemplify how alkyl chains or amino groups modulate logP values, impacting membrane permeability.

Halogen Interactions :

  • The 4-chlorobenzyl group in the target compound contrasts with 3-bromobenzyl in . Bromine’s larger atomic radius may enhance halogen bonding with biological targets, while chlorine offers a balance between hydrophobicity and electronic effects.

Sulfone Group Influence :

  • The 1,1-dioxidotetrahydrothiophen-3-yl group in all compounds contributes to metabolic stability by resisting oxidative degradation, a feature critical for prolonged drug activity.

Steric and Conformational Effects: 4-Isopropylbenzyl () introduces steric hindrance, which could reduce binding to compact active sites.

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